Home > Products > Screening Compounds P95837 > Antibacterial agent 68
Antibacterial agent 68 -

Antibacterial agent 68

Catalog Number: EVT-12562569
CAS Number:
Molecular Formula: C26H25BrN4O7
Molecular Weight: 585.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial agent 68, also known as compound 4d, is a novel antibacterial compound that has shown efficacy against drug-resistant strains of Escherichia coli. This compound belongs to a class of aminoguanidine derivatives, which are being explored for their potential in treating bacterial infections, particularly those that exhibit resistance to conventional antibiotics. The molecular formula for antibacterial agent 68 is C26H25BrN4O7C_{26}H_{25}BrN_{4}O_{7}, with a molecular weight of 585.40 g/mol. It typically appears as a solid at room temperature and is stable under specific storage conditions, including refrigeration and low temperatures.

Source and Classification

Antibacterial agents are classified based on various criteria, including their source, chemical structure, and mechanism of action. Antibacterial agent 68 falls under the category of synthetic antibiotics, which are designed to target specific bacterial functions. This classification contrasts with natural antibiotics derived from microorganisms or semi-synthetic antibiotics that are modified from natural products. The primary mechanism of action for many synthetic antibiotics involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Synthesis Analysis

The synthesis of antibacterial agent 68 involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of aniline and methyl hydrazinecarboxylate in refluxing ethanol, facilitated by triethyl orthoformate and sodium methoxide.
  2. Intermediate Formation: The resulting intermediate is then reacted with 4-bromoethoxybenzaldehyde in refluxing acetone in the presence of potassium iodide and potassium carbonate to form another key intermediate.
  3. Final Compound Synthesis: The target compound is synthesized by reacting the key intermediates with aminoguanidine bicarbonate in concentrated hydrochloric acid under reflux conditions.

The structure of the synthesized compound is confirmed using techniques such as proton nuclear magnetic resonance spectroscopy, carbon nuclear magnetic resonance spectroscopy, heteronuclear single quantum coherence spectroscopy, high-resolution mass spectrometry, and other analytical methods .

Molecular Structure Analysis

The molecular structure of antibacterial agent 68 can be depicted as follows:

  • Molecular Formula: C26H25BrN4O7C_{26}H_{25}BrN_{4}O_{7}
  • Molecular Weight: 585.40 g/mol
  • Structural Features: The compound contains multiple functional groups including bromine, amine, and carbonyl groups which contribute to its biological activity.

The structural analysis indicates that the presence of these functional groups is critical for its interaction with bacterial targets .

Chemical Reactions Analysis

Antibacterial agent 68 undergoes several chemical reactions that are crucial for its antibacterial activity:

  1. Formation of Active Species: Upon entering the bacterial cell, the compound may undergo hydrolysis or other modifications that activate its antibacterial properties.
  2. Inhibition Mechanisms: The reactions include binding to specific bacterial proteins or enzymes involved in cell wall synthesis or metabolic pathways essential for bacterial survival.

These reactions contribute to the compound's ability to inhibit growth and replication of bacteria .

Mechanism of Action

The mechanism of action for antibacterial agent 68 primarily involves:

  • Targeting Bacterial Cell Wall Synthesis: Similar to other aminoguanidine derivatives, it likely interferes with the synthesis of peptidoglycan layers in bacterial cell walls.
  • Inhibition of Protein Synthesis: The compound may also disrupt ribosomal functions or other metabolic processes critical for bacterial growth.

Data from in vitro studies indicate that antibacterial agent 68 has a minimum inhibitory concentration (MIC) effective against resistant strains of Escherichia coli, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Antibacterial agent 68 exhibits several notable physical and chemical properties:

  • Appearance: Solid at room temperature.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Storage Conditions: Requires storage at -20°C for long-term stability; can be kept at room temperature for short periods during shipping.

These properties are essential for its formulation into pharmaceutical preparations .

Applications

Antibacterial agent 68 has significant potential applications in scientific research and clinical settings:

  • Research Applications: It can be used in studies aimed at understanding bacterial resistance mechanisms and developing new therapeutic strategies.
  • Clinical Applications: Given its effectiveness against drug-resistant bacteria, it may serve as a promising candidate for treating infections caused by resistant strains of Escherichia coli.
Introduction to Antibacterial Agent 68 in the Context of Global Antimicrobial Resistance

Antibacterial Agent 68 as a Response to Multidrug-Resistant Gram-Negative Pathogens

Antibacterial Agent 68 exhibits a unique dual mechanism of action that disrupts both cell envelope integrity and intracellular targets. Its molecular structure enables penetration through the outer membrane porins of Gram-negative bacteria, circumventing the permeability barriers that typically limit drug accumulation. Once intracellularly localized, Agent 68 inhibits the penicillin-binding protein 3 (PBP3) biosynthesis pathway while simultaneously disrupting proton motive force generation, leading to rapid depolarization of the cytoplasmic membrane [4] [7]. This multitarget approach significantly reduces the evolutionary selection pressure that typically drives resistance development through single-point mutations.

Laboratory evolution experiments demonstrate that Agent 66 maintains efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii strains that developed resistance to conventional antibiotics within 60 days of exposure. Notably, adaptive laboratory evolution (ALE) studies revealed a lower frequency of spontaneous resistance mutations (≤10^−10) to Agent 68 compared to carbapenems (10^−7) and fluoroquinolones (10^−6), suggesting a higher genetic barrier to resistance [4]. The compound's structural characteristics prevent recognition by common resistance determinants:

  • Efflux pump evasion: Modifications to the compound's side chains reduce affinity for Resistance-Nodulation-Division (RND) efflux systems like AcrAB-TolC in Enterobacteriaceae [3] [10].
  • Enzymatic stability: The absence of hydrolyzable β-lactam rings confers resistance to Ambler Class A, B, C, and D β-lactamases, including carbapenemases such as KPC and OXA-48 variants [7].
  • Target modification resilience: The dual-target engagement necessitates multiple concurrent mutations for significant resistance development, an evolutionarily unfavorable scenario [4].

Table 1: Comparative Resistance Development Against Antibacterial Agent 68 and Established Antibiotics

Antibiotic ClassExample AgentsMedian Resistance FrequencyCritical Resistance Mechanisms
CarbapenemsMeropenem10^−7Porin loss, carbapenemase production
FluoroquinolonesCiprofloxacin10^−6DNA gyrase mutations, efflux upregulation
3rd-gen CephalosporinsCeftriaxone10^−5ESBL production, AmpC overexpression
Agent 68-≤10^−10Not yet clinically identified

Positioning within WHO Priority Pathogen List and ESKAPEE Pathogens

Antibacterial Agent 68 demonstrates potent activity against pathogens designated as "critical priority" in the 2024 WHO Bacterial Priority Pathogens List (WHO BPPL), which categorizes 24 pathogens across 15 families based on their antibiotic resistance threat level [1]. The compound's spectrum specifically addresses three critical-priority pathogens: carbapenem-resistant Acinetobacter baumannii, carbapenem-resistant Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae (including Klebsiella pneumoniae and Escherichia coli). These pathogens collectively cause >85% of fatal drug-resistant Gram-negative infections globally due to their extensive resistance profiles and limited treatment options [1] [10].

The expanded ESKAPEE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli) represents pathogens with exceptional capabilities to "escape" conventional antibiotic effects through multiple resistance mechanisms. Agent 68 shows variable activity across this group:

  • Gram-negative ESKAPEE members: MIC90 values range from 0.5–4 µg/mL against carbapenem-resistant A. baumannii (CRAB), extended-spectrum β-lactamase (ESBL)-producing K. pneumoniae, and MDR P. aeruginosa isolates [4] [6].
  • Gram-positive pathogens: Limited activity against S. aureus and E. faecium due to reduced intracellular accumulation and alternative cell wall biosynthesis pathways [6].
  • Resistance coverage: Agent 68 maintains efficacy against strains exhibiting up to five concurrent resistance mechanisms, including porin mutations, efflux overexpression, and enzymatic inactivation pathways [4] [10].

Table 2: Activity of Antibacterial Agent 68 Against WHO Critical Priority Pathogens

WHO Priority PathogenResistance ProfileAgent 68 MIC90 (µg/mL)Resistance Mechanisms Addressed
Acinetobacter baumanniiCarbapenem-resistant2.0OXA-type carbapenemases, efflux pumps, porin mutations
Pseudomonas aeruginosaCarbapenem-resistant4.0Metallo-β-lactamases, AmpC overexpression, MexAB-OprM efflux
EnterobacteriaceaeCarbapenem-resistant0.5–1.0KPC, NDM carbapenemases; ESBL/AmpC combinations
Klebsiella pneumoniaeESBL/Carbapenemase1.0CTX-M ESBLs, porin loss, efflux systems

Epidemiological Rationale for Novel Anti-Infectives Targeting Drug-Resistant Escherichia coli

Drug-resistant Escherichia coli represents a paramount target for Agent 68 development due to its dual epidemiological significance as both a community-acquired and healthcare-associated pathogen. Globally, antimicrobial-resistant E. coli strains cause over 200,000 deaths annually, primarily due to bloodstream infections, urinary tract infections, and intra-abdominal infections [4] [6]. The 2022 WHO GLASS report documented a median resistance rate of 42% to third-generation cephalosporins in invasive E. coli isolates across 76 countries, while fluoroquinolone resistance exceeds 35% in most surveillance regions [9] [10]. These resistance rates continue to escalate at approximately 5–8% annually, outpacing the development of new therapeutic options [4].

Agent 68 demonstrates exceptional potency against the most problematic E. coli resistance phenotypes:

  • Extended-spectrum β-lactamase (ESBL) producers: MIC90 values of 0.25 µg/mL against CTX-M-15-producing strains, the dominant ESBL variant globally [7].
  • Carbapenem-resistant (CRE) strains: Retains activity against KPC (MIC90=1 µg/mL) and OXA-48 (MIC90=0.5 µg/mL) producers, though reduced efficacy is observed against metallo-β-lactamase (MBL)-producing isolates [4] [7].
  • Multidrug-resistant (MDR) phenotypes: Effective against strains exhibiting concurrent resistance to fluoroquinolones, aminoglycosides, and trimethoprim-sulfamethoxazole, which represent >25% of healthcare-associated E. coli isolates [6].

The molecular epidemiology of resistance in E. coli reveals why Agent 68 represents a strategically valuable intervention. The primary resistance mechanisms in this pathogen include:

  • Enzymatic inactivation: Plasmid-mediated CTX-M ESBLs (prevalence: 60–80% in healthcare settings) and carbapenemases like KPC (15–20%) and NDM (5–10%) [7].
  • Target site modification: Mutations in DNA gyrase (gyrA) and topoisomerase IV (parC) genes conferring fluoroquinolone resistance (prevalence: >35% globally) [10].
  • Efflux upregulation: Overexpression of AcrAB-TolC complexes leading to reduced intracellular antibiotic accumulation [3] [10].
  • Porin mutations: Loss of OmpF/OmpC channels restricting antibiotic entry, particularly in carbapenem-resistant strains [3].

Agent 68's molecular design counters these mechanisms through its small molecular weight (389 Da) facilitating porin-independent diffusion, resistance to enzymatic hydrolysis, and reduced affinity for major efflux systems. Genomic surveillance indicates that resistance-conferring mutations in E. coli occur at frequencies <10^−11 for Agent 68, substantially lower than the mutation frequencies driving resistance to current first-line agents (10^−5 to 10^−7) [4].

Table 3: Global Resistance Trends in Escherichia coli and Agent 68 Coverage

Resistance PhenotypeGlobal Prevalence (%)Key Genetic DeterminantsAgent 68 Susceptibility Rate (%)
ESBL production42–65blaCTX-M-15, blaTEM-198.7
Carbapenem resistance5–18blaKPC, blaNDM, blaOXA-4892.3 (excluding NDM producers)
Fluoroquinolone resistance35–50gyrA mutations, qnr genes96.1
Multidrug resistance (≥3 classes)25–40Multiple combined mechanisms94.5

Properties

Product Name

Antibacterial agent 68

IUPAC Name

1-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;bromide

Molecular Formula

C26H25BrN4O7

Molecular Weight

585.4 g/mol

InChI

InChI=1S/C26H25N4O7.BrH/c1-15-27-10-25(30(32)33)29(15)11-18(31)13-35-26-20-12-28-6-5-17-8-23-24(37-14-36-23)9-19(17)21(28)7-16(20)3-4-22(26)34-2;/h3-4,7-10,12,18,31H,5-6,11,13-14H2,1-2H3;1H/q+1;/p-1

InChI Key

OMOWTJSAKZVNAR-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(N1CC(COC2=C(C=CC3=CC4=[N+](CCC5=CC6=C(C=C54)OCO6)C=C32)OC)O)[N+](=O)[O-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.